![molecular formula C17H15N3O3S B5590735 2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)
2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as diaminopyrimidin-2-yl)thioacetamide derivatives, involves reactions that produce molecules linked by N—H⋯N hydrogen bonds, forming inversion dimers with ring motifs. This process indicates a methodological framework for synthesizing complex molecules including "2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide" by leveraging similar chemical structures and bonding characteristics (Subasri et al., 2017).
Molecular Structure Analysis
The molecular structure of closely related compounds showcases a significant inclination between the pyrimidine ring and adjacent ring systems, providing insights into the spatial arrangement and potential interactions within the molecule. These structural details highlight the importance of molecular geometry in determining the compound's physical and chemical properties (Subasri et al., 2017).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related studies, where specific functional groups within the molecule engage in various chemical reactions, leading to the formation of diverse derivatives with distinct properties. These reactions are crucial for understanding the compound's behavior under different chemical conditions and for exploring its potential applications in synthesis and material science (Fadda et al., 2015).
Physical Properties Analysis
Investigations into similar compounds provide valuable information about their physical properties, such as crystalline structure and intermolecular interactions. These properties are essential for predicting the behavior of "2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide" in various environments and for applications in material science (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability, can be deduced from the compound's molecular structure and the nature of its functional groups. Understanding these properties is crucial for the compound's application in chemical synthesis, where its reactivity can be harnessed for constructing complex molecules or for specific reactions in organic synthesis (Farouk et al., 2021).
properties
IUPAC Name |
2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-16-9-14(21)19-17(20-16)24-10-15(22)18-13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,10H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGAXGITFRNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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